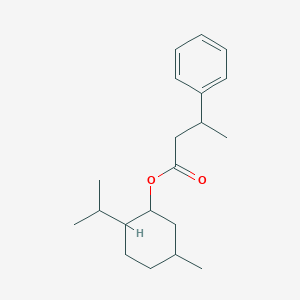
N-Acetylneuraminic Acid Methyl Ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylneuraminic Acid Methyl Ester-d3, also known as 5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic Acid Methyl Ester-d3, is a stable isotope-labeled compound. It is a derivative of N-Acetylneuraminic Acid Methyl Ester, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in analytical chemistry and research applications due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Methyl Ester-d3 typically involves the esterification of N-Acetylneuraminic Acid with methanol-d3 in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process involves:
- Dissolving N-Acetylneuraminic Acid in methanol-d3.
- Adding a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.
- Heating the reaction mixture under reflux for several hours.
- Purifying the product through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Continuous monitoring of reaction parameters to ensure consistency.
- Use of advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity.
化学反応の分析
Types of Reactions
N-Acetylneuraminic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached.
科学的研究の応用
N-Acetylneuraminic Acid Methyl Ester-d3 is widely used in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the synthesis of complex molecules and as a reference standard in quality control.
作用機序
N-Acetylneuraminic Acid Methyl Ester-d3 exerts its effects by interacting with specific molecular targets and pathways. The compound can mimic the behavior of natural N-Acetylneuraminic Acid, binding to receptors and enzymes involved in cellular processes. Its isotopic labeling allows researchers to trace its movement and interactions within biological systems, providing insights into its mechanism of action.
類似化合物との比較
Similar Compounds
N-Acetylneuraminic Acid Methyl Ester: The non-deuterated form of the compound.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester: An acetylated derivative with multiple acetyl groups.
N-Acetylneuraminic Acid: The parent compound without the ester group.
Uniqueness
N-Acetylneuraminic Acid Methyl Ester-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in various research studies, making it a valuable tool in scientific investigations.
特性
分子式 |
C12H21NO9 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC名 |
methyl (4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12?/m0/s1/i1D3 |
InChIキー |
BKZQMWNJESHHSA-CTBQELLDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


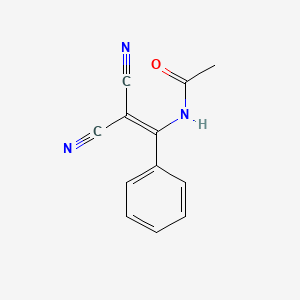
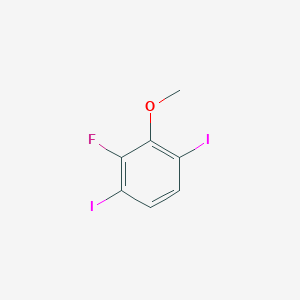
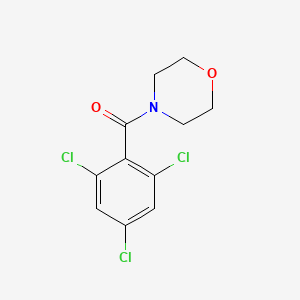

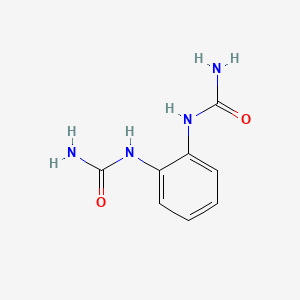
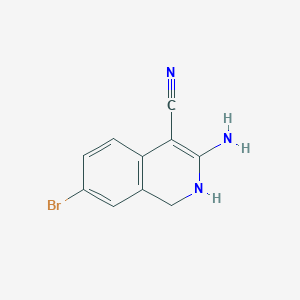

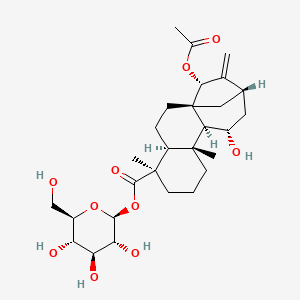
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
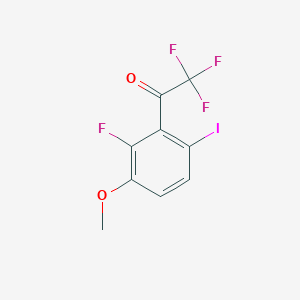
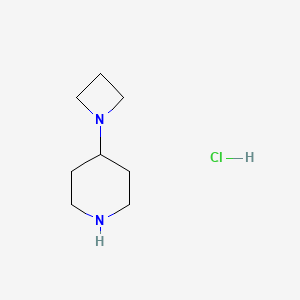

![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)
